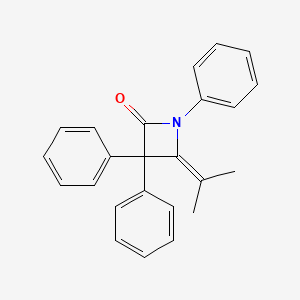
1,3,3-Triphenyl-4-(propan-2-ylidene)azetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,3-Triphenyl-4-(propan-2-ylidene)azetidin-2-one is a chemical compound known for its unique structure and properties. It belongs to the class of azetidinones, which are four-membered lactam rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Triphenyl-4-(propan-2-ylidene)azetidin-2-one typically involves the reaction of triphenylphosphoranylidene acetone with an appropriate azetidinone precursor. One common method is the Wittig reaction, where the phosphoranylidene compound reacts with a carbonyl compound to form the desired azetidinone .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions .
化学反応の分析
Types of Reactions
1,3,3-Triphenyl-4-(propan-2-ylidene)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
科学的研究の応用
1,3,3-Triphenyl-4-(propan-2-ylidene)azetidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biological research, including enzyme interactions and protein binding.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
作用機序
The mechanism of action of 1,3,3-Triphenyl-4-(propan-2-ylidene)azetidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
1,3,3-Triphenyl-2-azetidinone: Similar in structure but lacks the propan-2-ylidene group.
1,3,3-Triphenyl-4-methylazetidin-2-one: Similar but has a methyl group instead of the propan-2-ylidene group.
Uniqueness
1,3,3-Triphenyl-4-(propan-2-ylidene)azetidin-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
特性
CAS番号 |
80269-74-5 |
|---|---|
分子式 |
C24H21NO |
分子量 |
339.4 g/mol |
IUPAC名 |
1,3,3-triphenyl-4-propan-2-ylideneazetidin-2-one |
InChI |
InChI=1S/C24H21NO/c1-18(2)22-24(19-12-6-3-7-13-19,20-14-8-4-9-15-20)23(26)25(22)21-16-10-5-11-17-21/h3-17H,1-2H3 |
InChIキー |
XFNRTIXNBNARDY-UHFFFAOYSA-N |
正規SMILES |
CC(=C1C(C(=O)N1C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1',1''-[(4-Methylbenzene-1,2,3-triyl)tris(methylene)]tribenzene](/img/structure/B14428412.png)
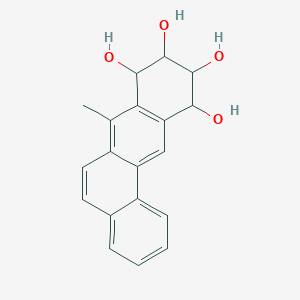
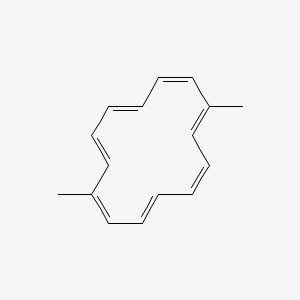
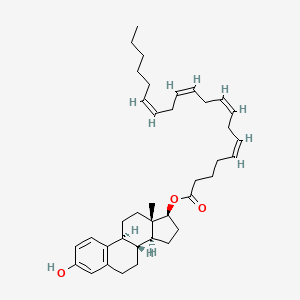


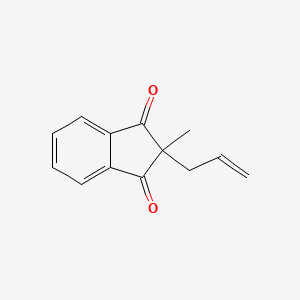
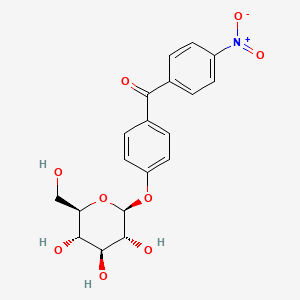
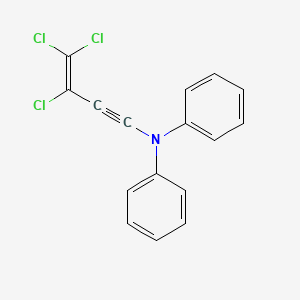
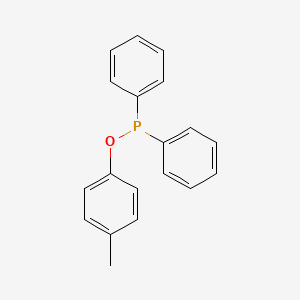
![1-Acetyl-3,3-diethyl-8a-methylimidazo[1,5-a]pyrimidine-2,4,6,8-tetrone](/img/structure/B14428465.png)
![3-Methyl-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14428468.png)
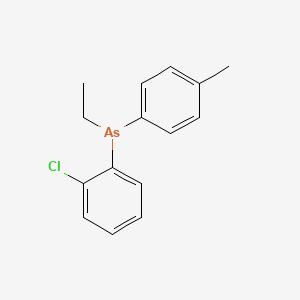
![2-[2-(Naphthalen-1-yl)ethenyl]-1-benzothiophene](/img/structure/B14428484.png)
